molecular formula C11H14O2 B1293706 4-Isobutylbenzoic acid CAS No. 38861-88-0

4-Isobutylbenzoic acid

Cat. No.: B1293706
CAS No.: 38861-88-0
M. Wt: 178.23 g/mol
InChI Key: VUBBCFWWSKOHTH-UHFFFAOYSA-N
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Description

4-Isobutylbenzoic acid is an organic compound with the molecular formula C11H14O2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an isobutyl group. This compound is known for its applications in the synthesis of various pharmaceuticals and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isobutylbenzoic acid can be synthesized through several methods. One common method involves the esterification of benzoic acid with isobutyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, this compound is often produced via the Friedel-Crafts alkylation of benzoic acid with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Isobutylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

4-Isobutylbenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield biologically active molecules. Some notable applications include:

  • Synthesis of Anti-inflammatory Agents : The compound is involved in the development of non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used for pain relief and inflammation reduction.
  • Drug Formulation : It is utilized in the formulation of drug delivery systems, enhancing the solubility and bioavailability of active pharmaceutical ingredients.
  • Pharmaceutical Standards : this compound is recognized as a pharmaceutical secondary standard, which aids in quality control during drug manufacturing processes. It is used for method development and validation in pharmaceutical analysis .

Analytical Chemistry

In analytical chemistry, this compound is employed in various methods due to its well-defined chemical properties. Key applications include:

  • Chromatography : The compound is used as a reference standard in high-performance liquid chromatography (HPLC) to ensure accurate quantification of similar compounds in complex mixtures.
  • Spectroscopic Studies : It serves as a model compound for studying the interactions between organic acids and other chemical species using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
  • Quality Control : Its role as a certified reference material helps laboratories maintain compliance with regulatory standards by providing reliable benchmarks for testing procedures .

Materials Science

The unique properties of this compound also make it valuable in materials science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to modify their thermal and mechanical properties. This application is particularly relevant in developing high-performance materials for industrial uses.
  • Additives for Coatings : It is used as an additive in coatings to enhance adhesion and durability, contributing to improved performance in various environmental conditions .

Case Study 1: Synthesis of Novel Anti-inflammatory Compounds

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity. A study synthesized several analogs and evaluated their efficacy against established NSAIDs, showing promising results that could lead to new therapeutic agents.

Case Study 2: HPLC Method Development

A laboratory developed a robust HPLC method utilizing this compound as a standard to analyze the purity of related compounds. The method achieved high precision and accuracy, demonstrating the compound's utility in analytical settings.

Mechanism of Action

The mechanism of action of 4-Isobutylbenzoic acid is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of ibuprofen synthesis, it undergoes further chemical transformations to produce the active drug, which then inhibits the cyclooxygenase (COX) enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

4-Isobutylbenzoic acid can be compared with other benzoic acid derivatives:

This compound is unique due to its specific structure, which makes it a valuable intermediate in the synthesis of ibuprofen and other pharmaceuticals .

Biological Activity

4-Isobutylbenzoic acid, a derivative of benzoic acid with an isobutyl substituent at the para position, has garnered attention in various fields of biological research due to its unique metabolic pathways and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with cytochrome P450 enzymes, anti-infective properties, and implications in pharmacological research.

Metabolism and Interaction with Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of various organic compounds, including drugs and xenobiotics. The CYP199A4 enzyme from Rhodopseudomonas palustris has been studied for its ability to oxidize this compound. Research indicates that this compound undergoes significant hydroxylation rather than desaturation during metabolism.

Key Findings on Metabolism

  • Hydroxylation Products : The oxidation of this compound primarily yields two hydroxylation products:
    • 4-(2-hydroxy-2-methylpropyl)benzoic acid (41%)
    • 4-(1-hydroxy-2-methylpropyl)benzoic acid (54%)
      Additionally, a minor alkene desaturation product is formed (5%) .
  • Comparative Metabolism : In contrast to linear analogs like 4-n-butylbenzoic acid, which favors desaturation (55% desaturated products), this compound shows a preference for hydroxylation at the benzylic position (54%) and the tertiary Cβ position (41%) .
  • Binding Affinity : The binding affinity of CYP199A4 for this compound is notable, with a dissociation constant reported at approximately 39 ± 2 μM, indicating moderate interaction strength .

Pharmacological Implications

The biological activity of this compound extends beyond its metabolic pathways. Preliminary studies suggest potential applications in immunology and anti-infective therapies.

Anti-Infective Properties

Recent research has highlighted the compound's potential as an anti-infective agent. It has shown activity against various pathogens, including:

  • Bacterial Infections : Demonstrated efficacy against strains like Staphylococcus aureus.
  • Viral Infections : Potential activity against viruses such as HIV and influenza .

Immune Modulation

Studies have indicated that derivatives of this compound may influence immune responses. For instance, compounds related to it have been investigated for their ability to modulate S1P1 receptor activity, which is crucial in lymphocyte trafficking and immune regulation .

Case Studies and Research Findings

Several studies have explored the diverse applications and effects of this compound:

  • Cytochrome P450 Studies :
    • A study published in Chemistry & An Asian Journal detailed the metabolic pathways of various alkylbenzoic acids, emphasizing the selective hydroxylation processes involving CYP199A4 .
  • Pharmacokinetic Evaluations :
    • Research on related compounds indicated that modifications in the alkyl group can significantly influence pharmacokinetic properties such as half-life and bioavailability, suggesting avenues for drug development .
  • Therapeutic Applications :
    • Investigations into the anti-infective properties revealed promising results against multiple pathogens, paving the way for further exploration into its use as a therapeutic agent .

Properties

IUPAC Name

4-(2-methylpropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBBCFWWSKOHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192116
Record name Benzoic acid, p-isobutyl-
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38861-88-0
Record name 4-Isobutylbenzoic acid
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Record name 4-Isobutylbenzoic acid
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Record name 38861-88-0
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Record name 4-(2-methylpropyl)benzoic acid
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Record name 4-ISOBUTYLBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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